molecular formula C16H10Br2N2 B3056910 2,3-Dibromo-5,6-diphenylpyrazine CAS No. 75163-71-2

2,3-Dibromo-5,6-diphenylpyrazine

Cat. No.: B3056910
CAS No.: 75163-71-2
M. Wt: 390.07 g/mol
InChI Key: SLVBMGDLQPDWEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5,6-diphenylpyrazine typically involves the bromination of 5,6-diphenylpyrazine. One common method includes the use of bromine or phosphorus oxybromide as brominating agents . The reaction is usually carried out in an organic solvent such as benzene, toluene, or tetrahydrofuran at temperatures ranging from 65 to 85°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5,6-diphenylpyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms with methoxy or tert-butyl groups, respectively.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2,3-dimethoxy-5,6-diphenylpyrazine.

Scientific Research Applications

Chemistry: 2,3-Dibromo-5,6-diphenylpyrazine is used as a building block in organic synthesis. Its bromine atoms can be substituted with various functional groups, making it a versatile intermediate for the synthesis of more complex molecules .

Biology and Medicine:

Industry: In the industrial sector, pyrazine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. This compound could potentially be used in similar applications due to its chemical reactivity and structural properties .

Mechanism of Action

The exact mechanism of action of 2,3-Dibromo-5,6-diphenylpyrazine is not well-studied. pyrazine derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they can inhibit enzymes, bind to receptors, or interfere with DNA replication . The presence of bromine atoms and phenyl groups in this compound may enhance its ability to interact with specific biological targets, although further research is needed to elucidate these mechanisms.

Properties

IUPAC Name

2,3-dibromo-5,6-diphenylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2/c17-15-16(18)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBMGDLQPDWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)Br)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295794
Record name 2,3-dibromo-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75163-71-2
Record name NSC105561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dibromo-5,6-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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